molecular formula C10H13N3O3 B2763885 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid CAS No. 1596926-46-3

1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid

Cat. No. B2763885
CAS RN: 1596926-46-3
M. Wt: 223.232
InChI Key: UXBQIJNWMJIUCA-UHFFFAOYSA-N
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Description

The compound “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid” is a heterocyclic compound. It consists of a piperidine ring with a carboxylic acid moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid” is not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a carboxylic acid moiety .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are pivotal in the synthesis of various pharmaceuticals. The compound can serve as a precursor for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and play a significant role in drug design due to their biological activity .

Development of Antiproliferative Agents

The pyrimidine moiety of the compound is structurally similar to pyrido[2,3-d]pyrimidin-5-one derivatives, which have shown promise as antiproliferative agents. This suggests potential applications in developing new medications for treating cancers by inhibiting cell proliferation .

Antimicrobial Applications

Compounds with a pyrimidine structure have been associated with antimicrobial properties. Therefore, the compound “1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid” could be utilized in the synthesis of new antimicrobial agents, contributing to the fight against resistant bacterial strains .

Anti-inflammatory and Analgesic Properties

The structural features of the compound suggest potential applications in creating anti-inflammatory and analgesic medications. Pyrimidine derivatives have been known to exhibit these properties, which could be harnessed in pharmaceutical development .

Hypotensive Effects

Some pyrimidine derivatives have demonstrated hypotensive effects, indicating the possibility of using this compound in the development of new treatments for high blood pressure. Its unique structure could lead to the synthesis of novel hypotensive drugs .

Antihistaminic Activity

The compound’s structure is conducive to the synthesis of antihistamines. Given the importance of piperidine derivatives in medicinal chemistry, it could be explored for its efficacy in treating allergic reactions and related conditions .

Future Directions

The future directions for research on this compound could include exploring its potential applications in the pharmaceutical industry, given the importance of piperidines in drug design . Further studies could also focus on developing efficient synthesis methods and investigating its physical, chemical, and biological properties.

properties

IUPAC Name

1-(6-oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-5-8(11-6-12-9)13-3-1-7(2-4-13)10(15)16/h5-7H,1-4H2,(H,15,16)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBQIJNWMJIUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid

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